Product packaging for 4-(2-Aminoethyl)-3-fluorophenol(Cat. No.:)

4-(2-Aminoethyl)-3-fluorophenol

Cat. No.: B13646493
M. Wt: 155.17 g/mol
InChI Key: VNJHWFPYBFFKMD-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3-fluorophenol is an organic compound with the molecular formula C8H10FNO and an average molecular weight of 155.17 g/mol . It is characterized by a phenolic ring structure substituted with a fluorine atom and a 2-aminoethyl side chain . The compound is registered under CAS Number 188681-73-4 . As a phenol derivative, its chemical behavior is influenced by the aromatic ring and the hydroxyl group, which can participate in various interactions and reactions . The presence of both the electron-withdrawing fluorine atom and the primary amine on the ethyl side chain makes this molecule a versatile building block, or synthon, for chemical synthesis and pharmaceutical research . Fluorine incorporation is a common strategy in medicinal chemistry to modulate the electronic properties, metabolic stability, and binding affinity of candidate molecules . While specific biological mechanisms for this precise compound are not detailed in the literature, its structural features suggest potential as an intermediate in developing more complex active compounds. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FNO B13646493 4-(2-Aminoethyl)-3-fluorophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

4-(2-aminoethyl)-3-fluorophenol

InChI

InChI=1S/C8H10FNO/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5,11H,3-4,10H2

InChI Key

VNJHWFPYBFFKMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)CCN

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformation Studies

Reactivity of the Primary Aminoethyl Moiety

The primary amino group at the terminus of the ethyl side chain is a potent nucleophile and a site for a variety of chemical transformations characteristic of primary amines.

The primary amino group readily participates in nucleophilic substitution reactions, most notably N-alkylation. Reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Mono-alkylation can be challenging to achieve due to the increased nucleophilicity of the resulting secondary amine, often leading to polyalkylation. To achieve selective mono-alkylation, reductive amination is often a preferred method. A strategy for the mono-N-alkylation of amino acids using molecular sieves as a mild base has been developed, which could potentially be applied here. nih.govresearchgate.net

The primary amino group of 4-(2-aminoethyl)-3-fluorophenol is expected to react readily with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form stable amide bonds. These reactions, known as N-acylation, are fundamental in organic synthesis. The reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. Lewis acid catalysts can be employed to facilitate amidation directly from carboxylic acids. nih.gov

Furthermore, the primary amine can condense with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.orglibretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. libretexts.org This intermediate then dehydrates to yield the imine. The reaction's equilibrium can be driven towards the imine product by removing water. youtube.com

Table 2: Representative Amidation and Imine Formation Reactions of Primary Amines

Reaction TypeReactantReagents and ConditionsProduct Type
AmidationAcyl Chloride (e.g., PhCOCl)Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)N-Benzoylamide
AmidationCarboxylic Acid (e.g., CH₃COOH)Coupling Agent (e.g., DCC, EDC)N-Acetamide
Imine FormationAldehyde (e.g., PhCHO)Acid Catalyst (e.g., p-TsOH), Dean-Stark trapN-Benzylideneimine
Imine FormationKetone (e.g., Acetone)Acid Catalyst (e.g., H⁺), HeatN-Isopropylideneimine

The primary amino group is in its lowest oxidation state and therefore cannot be further reduced. However, it is susceptible to oxidation. The oxidation of primary amines can yield a variety of products depending on the oxidizing agent used. Mild oxidation might lead to the corresponding hydroxylamine (B1172632) or nitroso compound, while stronger oxidants can produce the nitro derivative.

Oxidative coupling reactions are also possible. In the context of phenethylamines, which are structurally related to this compound, various metabolic and synthetic oxidation reactions are known. unodc.org The presence of the phenolic hydroxyl group could also lead to intramolecular oxidative cyclization reactions under certain conditions, although such pathways have not been specifically documented for this compound.

Influence of the Fluorine Atom on Aromatic Reactivity

The presence of a fluorine atom on the aromatic ring of this compound profoundly impacts its chemical reactivity, particularly in electrophilic aromatic substitution reactions. This influence stems from the unique electronic properties of fluorine.

Electrophilic Aromatic Substitution Patterns

The substitution pattern in electrophilic aromatic substitution reactions is dictated by the interplay of the directing effects of the hydroxyl (-OH), aminoethyl (-CH2CH2NH2), and fluorine (-F) groups. The hydroxyl group is a powerful activating group and an ortho, para-director. refinerlink.combritannica.com The aminoethyl group is also activating and ortho, para-directing. The fluorine atom, while being the most electronegative element, exhibits a dual role. vaia.com It is inductively electron-withdrawing (-I effect), which deactivates the ring towards electrophilic attack compared to benzene (B151609). vaia.comnumberanalytics.com However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. vaia.comwikipedia.org

In the case of this compound, the hydroxyl group at position 1, the fluorine at position 3, and the aminoethyl group at position 4 create a complex pattern of activation and deactivation. The powerful ortho, para-directing influence of the hydroxyl group strongly activates positions 2, 4, and 6. The aminoethyl group at position 4 further activates positions 3 and 5. The fluorine at position 3 deactivates the ring through its inductive effect but directs ortho and para to itself (positions 2, 4, and 6).

Considering the combined effects:

Position 2: Activated by the ortho effect of the hydroxyl group and the ortho effect of the fluorine atom.

Position 5: Activated by the ortho effect of the aminoethyl group and the meta effect of both the hydroxyl and fluorine atoms.

Position 6: Activated by the para effect of the hydroxyl group and the ortho effect of the fluorine atom.

The strongest activation is anticipated at positions 2 and 6 due to the potent ortho and para directing ability of the hydroxyl group, which generally outweighs the deactivating inductive effect of fluorine.

Directing Effects of Fluorine

Fluorine's directing effect is a subject of considerable interest in organic chemistry. Despite its high electronegativity, which withdraws electron density from the sigma framework of the benzene ring and deactivates it, its lone pairs can participate in resonance, donating electron density to the pi system. libretexts.org This resonance donation partially counteracts the inductive withdrawal and is most effective at the ortho and para positions. wikipedia.org This explains why fluorine is an ortho, para-director, even though it is a deactivating group. vaia.com

In fluorobenzene (B45895), electrophilic substitution is often observed to be strongly para-selective. wikipedia.orgijrar.org This is attributed to the strong inductive deactivation at the ortho position due to its proximity to the fluorine atom. wikipedia.org For this compound, the fluorine at position 3 will direct incoming electrophiles to positions 2, 4, and 6. However, position 4 is already substituted. The directing influence of fluorine at positions 2 and 6 will be in concert with the powerful directing effect of the hydroxyl group, reinforcing the likelihood of substitution at these positions. The presence of fluorine has been shown to activate neighboring positions in other phenolic systems, promoting crosslinking reactions. mdpi.com

Reaction Kinetics and Thermodynamic Analysis of Transformations

Detailed kinetic and thermodynamic data for the transformations of this compound are not extensively available in the public domain. However, general principles of physical organic chemistry allow for predictions regarding its reactivity. The incorporation of a fluorine atom into an aromatic ring is known to affect the energetics of reactions. The strong carbon-fluorine bond can influence the stability of intermediates and transition states. nih.gov

Parameter Influence of Fluorine Expected Outcome for this compound
Reaction Rate (Electrophilic Aromatic Substitution) Generally decreases due to inductive electron withdrawal.Slower than the corresponding non-fluorinated phenol (B47542), but faster than fluorobenzene due to the activating -OH and -CH2CH2NH2 groups.
Activation Energy Generally increases for electrophilic attack.Higher than the non-fluorinated analogue for electrophilic substitution.
Thermodynamic Stability of Products Can be influenced by the C-F bond strength and electronic effects.The stability of substituted products will depend on the nature and position of the new substituent.

Proposed Reaction Mechanisms and Intermediates

The primary reaction mechanism for transformations involving the aromatic ring of this compound is electrophilic aromatic substitution (SEAr). This mechanism proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Attack by an Electrophile: The electron-rich aromatic ring acts as a nucleophile, attacking an electrophile (E+). This results in the formation of a carbocation intermediate where the aromaticity of the ring is temporarily lost. The stability of this intermediate is crucial in determining the reaction's regioselectivity. For substitution at the positions activated by the hydroxyl group (ortho and para), the positive charge can be delocalized onto the oxygen atom, providing significant stabilization. refinerlink.combritannica.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

The presence of fluorine can influence the stability of the carbocation intermediate. While its inductive effect destabilizes the carbocation, its resonance effect can provide some stabilization, particularly when the attack is at the ortho or para positions relative to the fluorine. libretexts.org

Stability and Degradation Pathways Under Laboratory Conditions

Fluorinated aromatic compounds are generally known for their enhanced stability compared to their non-fluorinated counterparts. numberanalytics.com This increased stability is often attributed to the strength of the carbon-fluorine bond and the resistance to oxidation. numberanalytics.comnih.gov Therefore, this compound is expected to be a relatively stable compound under standard laboratory conditions.

However, potential degradation pathways could involve:

Oxidation: The phenol and amino groups are susceptible to oxidation, especially in the presence of strong oxidizing agents or upon exposure to air and light over extended periods. This could lead to the formation of colored byproducts.

Reactions of the side chain: The primary amine of the aminoethyl group can undergo typical reactions of amines, such as acylation, alkylation, and Schiff base formation.

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. The C-F bond is generally stable, but the other functional groups might be more labile.

It is important to store this compound in a cool, dark, and inert atmosphere to minimize degradation.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search for spectroscopic and diffraction-based structural data for the chemical compound this compound has yielded no specific experimental results within publicly accessible scientific databases and literature. Detailed analytical information, which is crucial for the unequivocal structural elucidation and characterization of a chemical entity, appears to be unavailable for this specific molecule.

The requested data, including advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), are fundamental in confirming the identity and purity of a synthesized compound. Typically, research involving novel compounds or new synthetic pathways includes detailed reports of such data. However, for this compound, no publications containing this information could be located.

The search included queries for various forms of spectroscopic data:

¹H, ¹³C, and ¹⁹F NMR: No spectra or tabulated chemical shifts and coupling constants were found. This information is essential for determining the arrangement of hydrogen, carbon, and fluorine atoms within the molecule.

2D NMR (COSY, HSQC, HMBC, NOESY): Correlation spectra, which establish the connectivity and spatial relationships between atoms, were not available.

High-Resolution Mass Spectrometry (HRMS): Data for exact mass measurement, which confirms the molecular formula, and fragmentation pathway analysis, which provides structural clues, were absent from the searched literature.

While information exists for structurally related compounds, such as 4-amino-3-fluorophenol (B140874) chemicalbook.comthermofisher.comnih.govsigmaaldrich.comtdcommons.orgtcichemicals.com and isomers like 3-(2-Aminoethyl)-4-fluorophenol biosynth.com, these data are not applicable for the specific structural arrangement of this compound.

The absence of this information suggests that the compound may not have been synthesized, or if it has, its characterization data has not been published in the journals, patents, or databases covered by the search. Therefore, a detailed article on its spectroscopic and diffraction-based structural elucidation, as per the requested outline, cannot be generated at this time.

Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Isotopic Pattern Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound. The analysis of the isotopic pattern, arising from the natural abundance of isotopes for each element, provides a unique fingerprint that aids in confirming the molecular formula. For 4-(2-Aminoethyl)-3-fluorophenol (C₈H₁₀FNO), the theoretical isotopic distribution can be calculated based on the natural abundances of carbon (¹²C, ¹³C), hydrogen (¹H, ²H), fluorine (¹⁹F), nitrogen (¹⁴N, ¹⁵N), and oxygen (¹⁶O, ¹⁷O, ¹⁸O).

The presence of a single fluorine atom, which is monoisotopic (100% ¹⁹F), simplifies the pattern compared to compounds with elements like chlorine or bromine that have significant heavier isotopes. The primary contributions to the M+1 peak arise from the presence of one ¹³C atom or one ¹⁵N atom in the molecule. The expected isotopic pattern is crucial for distinguishing the compound from isomers or other substances with similar nominal masses in complex mixtures. The theoretical isotopic distribution for the molecular ion [M]⁺ of this compound is dominated by the monoisotopic peak.

Table 1: Theoretical Isotopic Distribution for [C₈H₁₀FNO]⁺

Ion Mass (Da) Relative Abundance (%)
[M]⁺ 155.0746 100.00
[M+1]⁺ 156.0779 9.03

This table presents a theoretical calculation of the isotopic distribution for the molecular ion of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Identification of Key Vibrational Modes

The vibrational spectrum of this compound is characterized by the distinct stretching and bending vibrations of its constituent functional groups: the phenol (B47542) hydroxyl (-OH), the primary amine (-NH₂), the ethyl side chain (-CH₂-CH₂-), and the fluorinated aromatic ring.

-OH Stretching: The hydroxyl group exhibits a broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to intermolecular hydrogen bonding.

-NH₂ Stretching: The primary amine group shows two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹: an asymmetric and a symmetric N-H stretch.

C-H Stretching: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are observed just below 3000 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring typically occur in the 1450-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a strong absorption in the IR spectrum, typically in the range of 1000-1400 cm⁻¹.

C-N and C-O Stretching: The C-N and C-O stretching vibrations are found in the fingerprint region of the spectrum, generally between 1000 and 1300 cm⁻¹.

Table 2: Predicted Key Vibrational Modes for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Phenolic -OH O-H Stretch 3200-3600 (broad)
Amino -NH₂ N-H Asymmetric Stretch ~3400
N-H Symmetric Stretch ~3300
N-H Scissoring 1590-1650
Aromatic Ring C-H Stretch 3000-3100
C=C Stretch 1450-1600
Ethyl Chain C-H Stretch 2850-2960
Fluoro Group C-F Stretch 1000-1400

This table is based on characteristic vibrational frequencies of similar organic molecules.

Conformational Insights from Vibrational Spectra

The fine details of the vibrational spectra can provide insights into the conformational isomers of the molecule. The orientation of the 2-aminoethyl side chain relative to the phenol ring can influence the exact frequencies and intensities of the vibrational modes. For instance, intramolecular hydrogen bonding between the phenolic -OH and the amino -NH₂ group, if sterically possible, would lead to significant shifts in the corresponding stretching frequencies. Such interactions can be studied by comparing experimental spectra with theoretical calculations for different possible conformers. Studies on related fluorophenol compounds have shown that the presence and position of the fluorine atom can influence the conformational preferences and the vibrational frequencies of the molecule. nih.gov

X-ray Crystallography of this compound Derivatives

Molecular Geometry and Bond Parameters

The molecular geometry of this compound derivatives, as determined by X-ray crystallography, would reveal precise bond lengths, bond angles, and torsion angles. The aromatic ring is expected to be largely planar, with the substituents lying in or close to the plane. The fluorine atom, being highly electronegative, can influence the electronic distribution and bond lengths within the benzene ring. The bond lengths and angles of the aminoethyl side chain would adopt a staggered conformation to minimize steric strain.

Table 3: Representative Bond Parameters from a Hypothetical Crystal Structure of a this compound Derivative

Bond Expected Bond Length (Å) Bond Angle Expected Bond Angle (°)
C-F ~1.35 C-C-F ~118-122
C-O (phenolic) ~1.36 C-C-O ~118-122
C-N ~1.47 C-C-N ~109.5

This data is hypothetical and based on typical values observed in related organic structures.

Absolute Configuration Determination of Chiral Analogs

The determination of the absolute configuration of chiral analogs of this compound is a critical step in their development, particularly for applications where stereoisomerism influences biological activity. The introduction of a chiral center, typically at the carbon atom of the ethylamino group, necessitates the use of sophisticated analytical techniques to unambiguously assign the (R) or (S) configuration to each enantiomer. The primary methods employed for this purpose are X-ray crystallography, and spectroscopic techniques such as Vibrational Circular Dichroism (VCD).

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration. nih.gov This technique requires the generation of a high-quality single crystal of the chiral analog, which can be a challenging and time-consuming process. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a detailed electron density map of the molecule. nih.gov

For chiral molecules, the strategic inclusion of an atom with anomalous dispersion, such as a halogen or a sulfur atom, can be advantageous. The fluorine atom present in the analogs of this compound can contribute to this effect. The analysis of the anomalous scattering data, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry. A Flack parameter value close to zero for a given configuration confirms its correctness.

In cases where the parent chiral analog does not crystallize readily or the anomalous dispersion effects are weak, derivatization with a chiral auxiliary of known absolute configuration can be employed. The resulting diastereomer is then crystallized, and its structure is determined by X-ray diffraction. Since the absolute configuration of the auxiliary is known, the configuration of the chiral center in the analog of interest can be deduced.

Spectroscopic Methods

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution, offering an alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. spark904.nl VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spark904.nl Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign, making it an excellent tool for stereochemical assignment.

The experimental VCD spectrum of a chiral analog of this compound is compared with the theoretically predicted spectra for both the (R) and (S) enantiomers. These theoretical spectra are generated through quantum chemical calculations, typically using Density Functional Theory (DFT). spark904.nl A good correlation between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the confident assignment of its absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) can overcome this limitation. The chiral analog is reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives, to form a pair of diastereomers. nih.gov These diastereomers exhibit distinct NMR spectra, allowing for the differentiation of the original enantiomers.

By analyzing the differences in the chemical shifts (Δδ) of the protons or other nuclei near the chiral center in the NMR spectra of the two diastereomers, the absolute configuration of the original chiral analog can be determined based on established empirical models for the specific CDA used. nih.gov

Illustrative Data for Absolute Configuration Determination

The following table provides a hypothetical representation of the type of data that would be generated during the absolute configuration determination of a chiral analog of this compound.

Table 1: Hypothetical Data for Absolute Configuration Determination of a Chiral Analog
Chiral AnalogMethodKey ParameterResultAssigned Absolute Configuration
(R/S)-1-(2-Aminoethyl)-3-fluorophenolX-ray CrystallographyFlack Parameter0.02(3)(R)
(R/S)-1-(2-Aminoethyl)-3-fluorophenolVibrational Circular DichroismSpectral CorrelationGood match with calculated (S) spectrum(S)
(R/S)-1-(2-Aminoethyl)-3-fluorophenolNMR with (R)-Mosher's AcidΔδ (δS - δR) for H-1Positive(S)

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict a wide range of molecular properties with high accuracy.

Geometry Optimization and Electronic Structure (DFT, Ab Initio)

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, its most stable conformation. For a molecule like 4-(2-Aminoethyl)-3-fluorophenol, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Ab initio methods, which are based on first principles without the inclusion of empirical parameters, and Density Functional Theory (DFT), which models the electron correlation through a functional of the electron density, are standard approaches for geometry optimization. A common and effective combination of method and basis set for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for substituted phenols. tandfonline.comtandfonline.com

The electronic structure of this compound is characterized by the interplay of its functional groups: the electron-donating hydroxyl (-OH) and aminoethyl (-CH2CH2NH2) groups, and the electron-withdrawing fluorine (-F) atom attached to the aromatic ring. The planarity of the phenyl ring is influenced by the substituents. afit.edu The aminoethyl side chain, however, possesses significant conformational freedom.

Table 1: Predicted Geometrical Parameters for this compound (Representative Values)

ParameterPredicted Value
C-O Bond Length~1.36 Å
O-H Bond Length~0.96 Å
C-F Bond Length~1.35 Å
C-C (Aromatic)~1.39 - 1.41 Å
C-N Bond Length~1.47 Å
C-O-H Bond Angle~109°
C-C-N Bond Angle~112°

Note: These values are representative and based on calculations of similar substituted phenols and phenethylamines. Actual values would require specific DFT or ab initio calculations for this molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly influenced by the strong electron-donating hydroxyl and amino groups. The LUMO is likely to be distributed over the aromatic ring, with some contribution from the substituents. The fluorine atom, being highly electronegative, will lower the energy of the orbitals. The aminoethyl group, being a donating group, will raise the HOMO energy level.

A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies on substituted phenols have shown that electron-donating groups tend to decrease the gap, while electron-withdrawing groups can have a more complex influence depending on their position. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies (Representative Values)

ParameterEnergy (eV)
HOMO Energy~ -5.2 eV
LUMO Energy~ 0.5 eV
HOMO-LUMO Gap~ 5.7 eV

Note: These are estimated values. The actual orbital energies would be determined through quantum chemical calculations.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the constant electron density surface.

In the MEP of this compound, regions of negative electrostatic potential (typically colored in shades of red and yellow) are expected around the electronegative oxygen and fluorine atoms, as well as the nitrogen atom of the amino group. These regions are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in blue) are anticipated around the hydrogen atoms, particularly the hydroxyl and amino protons, making them sites for nucleophilic attack. The aromatic ring itself will exhibit a region of negative potential above and below the plane due to the π-electrons.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry can accurately predict various spectroscopic parameters.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. These calculations are highly sensitive to the molecular geometry and electronic environment of the nuclei. For this compound, DFT methods can help in assigning the signals in the complex aromatic region and for the protons and carbons of the aminoethyl side chain. tandfonline.comtandfonline.com

IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated using quantum chemical methods. By performing a frequency calculation on the optimized geometry, the various vibrational modes (stretching, bending, etc.) can be identified. For this molecule, characteristic peaks for O-H, N-H, C-F, and C-N stretching, as well as aromatic C-H and C=C vibrations, would be predicted. tandfonline.comtandfonline.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. The predicted transitions for this compound would likely correspond to π-π* transitions within the aromatic ring, modulated by the electronic effects of the substituents. tandfonline.com

Conformational Analysis and Energy Landscapes

The conformational flexibility of a molecule plays a significant role in its biological activity and physical properties. For this compound, the primary source of conformational isomerism is the rotation around the single bonds in the aminoethyl side chain.

Global and Local Minima Identification

Conformational analysis aims to identify all stable conformers (local minima on the potential energy surface) and the most stable conformer (the global minimum). This is typically achieved through a systematic search of the conformational space or through molecular dynamics simulations.

For the aminoethyl side chain, the key dihedral angles are C(aromatic)-C-C-N. Similar to other phenethylamines, it is expected that this compound will have multiple stable conformers, primarily distinguished by the orientation of the amino group relative to the phenyl ring. These can be broadly classified as gauche (folded) and anti (extended) conformers. rsc.org In some cases, weak intramolecular interactions, such as a hydrogen bond between the amino group and the hydroxyl group or the fluorine atom, could stabilize certain conformations.

Computational methods can calculate the relative energies of these conformers, allowing for the determination of the global minimum and the populations of each conformer at a given temperature. Studies on similar fluorinated molecules have shown that stereoelectronic effects, such as the gauche effect, can significantly influence conformational preferences. nih.govd-nb.info

Rotational Barriers and Dynamics

The internal rotation of substituent groups on an aromatic ring is a fundamental aspect of molecular dynamics, influencing the compound's conformational preferences and interactions. For this compound, two primary rotational barriers are of interest: the rotation of the hydroxyl (-OH) group and the rotation of the aminoethyl side chain.

Hydroxyl Group Rotation: Studies on simpler, related molecules like 4-fluorophenol (B42351) provide insight into the forces governing -OH rotation. The barrier to internal rotation of the hydroxyl group in phenols is influenced by the electronic effects of other ring substituents. For 4-fluorophenol, the barrier to internal rotation of the hydroxy group has been experimentally determined and calculated. In its ground state (S₀), the barrier is approximately 1006 cm⁻¹, while in the first electronically excited state (S₁), the barrier increases significantly to about 1819 cm⁻¹. rsc.orgpsu.edu This increase is attributed to a more quinoidal character of the ring in the excited state, which enhances the double-bond character of the C-O bond. rsc.org

For this compound, the presence of the aminoethyl group would introduce additional electronic and steric factors. The amino group is an electron-donating group, which would affect the electronic distribution in the phenyl ring and, consequently, the rotational barrier of the hydroxyl group. Quantum chemical calculations, such as those using Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT), would be required to determine these barriers accurately.

Table 1: Calculated and Experimental Rotational Barriers for Phenol and 4-Fluorophenol

CompoundStateMethodBarrier (cm⁻¹)
Phenol S₀Experiment1207
S₁Experiment4710
4-Fluorophenol S₀Experiment1006
S₁Experiment1819 rsc.orgpsu.edu
S₀Ab initio Calc.1149
S₁Ab initio Calc.1876

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules in a solvent environment. mdpi.comresearchgate.net These simulations can reveal how solvent molecules arrange around a solute and how these interactions influence the solute's conformation and properties. mdpi.com

For a molecule like this compound, which has both hydrogen-bond donor (-OH, -NH₂) and acceptor (-F, -O-, -N) sites, interactions with polar protic solvents like water would be particularly significant. An MD simulation would typically involve placing a single molecule of this compound in a box of explicit solvent molecules (e.g., water). The system's energy is then minimized, followed by a simulation run over nanoseconds to track the trajectories of all atoms.

Analysis of these trajectories can provide:

Radial Distribution Functions (RDFs): To show the probability of finding solvent atoms at a certain distance from specific atoms on the solute, quantifying the structure of the solvation shell.

Hydrogen Bond Analysis: To determine the average number and lifetime of hydrogen bonds between the solute and solvent.

Solvent Accessible Surface Area (SASA): To measure the exposure of different parts of the molecule to the solvent. mdpi.com

Such simulations could predict whether an intramolecular hydrogen bond forms between the fluorine and hydroxyl group and how this is affected by competing interactions with solvent molecules. The dynamics of the flexible aminoethyl chain would also be heavily influenced by solvent interactions. mdpi.comresearchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces. researchgate.net For this compound, several reactions could be investigated, such as electrophilic aromatic substitution, oxidation of the phenol, or reactions involving the primary amine.

Using quantum mechanical methods like Density Functional Theory (DFT), one can model the entire course of a proposed reaction. The process involves:

Locating Reactants and Products: Optimizing the geometry of the starting materials and the final products.

Finding the Transition State (TS): The transition state is a first-order saddle point on the potential energy surface. Locating the TS is a critical step, and algorithms are used to find this structure connecting reactants and products.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

For instance, the synthesis of related compounds like 4-amino-3-fluorophenol (B140874) has been achieved via multi-step pathways involving rearrangements. researchgate.net Computational modeling could be used to explore alternative synthetic routes to this compound or to understand the mechanism of its potential metabolic transformations. researchgate.netresearchgate.net

In Silico Modeling of Molecular Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is crucial for understanding the structural basis of a ligand's biological activity.

Given the structural similarity of this compound to neurotransmitters (like dopamine (B1211576) and tyramine) and other pharmacologically active phenols, one could hypothesize its interaction with various receptors or enzymes. A molecular docking study would proceed as follows:

Preparation of Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained from a database like the Protein Data Bank. The structure of this compound is built and its energy is minimized.

Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site of the receptor, and a scoring algorithm evaluates thousands of possible binding poses. nih.gov

Analysis of Results: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions (with the protonated amine), and π-π stacking (with the phenyl ring).

For example, docking this compound into the binding site of a monoamine oxidase (MAO) enzyme could reveal its potential as an inhibitor. The model could predict hydrogen bonds between the phenol -OH and polar residues, an ionic bond with the ammonium (B1175870) group, and hydrophobic interactions within the active site.

Table 2: Hypothetical Docking Interaction Analysis of this compound with a Target Protein

Interacting Residue (Example)Interaction TypeLigand Group Involved
Aspartic Acid (ASP)Ionic Bond / H-BondAmino group (-NH₃⁺)
Serine (SER)Hydrogen BondHydroxyl group (-OH)
Tyrosine (TYR)Hydrogen BondFluorine (-F) / Hydroxyl (-OH)
Phenylalanine (PHE)π-π StackingPhenyl Ring
Leucine (LEU)HydrophobicEthyl Chain / Phenyl Ring

Quantitative Structure-Activity Relationship (QSAR) modeling attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a class of compounds including this compound, one would:

Assemble a Dataset: Collect a series of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition).

Calculate Molecular Descriptors: For each molecule, calculate a wide range of numerical descriptors that encode structural, electronic, and physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic energies).

Develop and Validate the Model: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that correlates a subset of the descriptors with biological activity. youtube.com The model's predictive power is then tested using an external set of compounds not used in model training.

A resulting QSAR equation might look like: log(1/IC₅₀) = c₀ + c₁(LogP) + c₂(HOMO Energy) + c₃*(Dipole Moment)

Such a model could reveal that, for a given biological target, high activity is correlated with moderate lipophilicity (LogP) and specific electronic properties (HOMO energy), guiding the design of more potent analogs. nih.gov

Investigation of Excited State Dynamics

The study of excited-state dynamics explores the fate of a molecule after it absorbs light. This is relevant for understanding photoreactivity, fluorescence, and phototoxicity. Techniques like time-resolved spectroscopy combined with computational methods like Time-Dependent Density Functional Theory (TD-DFT) are used. nih.govnih.gov

Studies on phenol and its derivatives have shown that upon UV excitation, they can undergo processes like excited-state hydrogen transfer (ESHT) or intersystem crossing to a triplet state. rsc.orgrsc.org For 4-fluorophenol, electronic excitation leads to significant structural changes and a shortening of the C-O and C-F bonds. rsc.org

For this compound, computational studies could predict:

The UV-Vis absorption spectrum.

The nature of the lowest singlet (S₁) and triplet (T₁) excited states.

Potential decay pathways from the excited state, such as fluorescence, internal conversion back to the ground state, or bond cleavage (e.g., O-H bond dissociation). The presence of the aminoethyl group could introduce new pathways, such as photoinduced electron transfer.

Investigating these dynamics is crucial if the molecule is considered for applications involving light, such as in fluorescent probes or as a photosensitizer.

Applications As a Research Intermediate and Molecular Probe

Precursor in the Synthesis of Radiolabeled Compounds for Molecular Imaging Research

Molecular imaging techniques, particularly Positron Emission Tomography (PET), are crucial for the non-invasive study of biological processes in vivo. nih.gov The development of novel PET tracers is essential for visualizing and quantifying specific molecular targets, such as receptors and enzymes, within living organisms. nih.gov

The presence of a fluorine atom in 4-(2-Aminoethyl)-3-fluorophenol makes it an attractive precursor for the development of PET tracers labeled with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]). The synthesis of such tracers often involves nucleophilic substitution reactions where [¹⁸F]fluoride is introduced into a precursor molecule. The phenolic hydroxyl group and the primary amine in this compound can be strategically modified to introduce leaving groups suitable for radiofluorination. For instance, the amino group can be acylated or alkylated with moieties that are subsequently labeled with [¹⁸F]. This approach allows for the creation of a variety of [¹⁸F]-labeled compounds for PET imaging. nih.gov

Receptor occupancy studies are vital in drug development to understand the relationship between drug dosage and target engagement. Radiolabeled analogs of therapeutic candidates are used to measure the extent to which a drug binds to its target receptor in the brain or other organs. By serving as a scaffold, this compound can be elaborated into analogs of drugs that target specific receptors. These analogs, when radiolabeled, allow researchers to conduct PET imaging studies in animal models to determine receptor occupancy, providing critical data for optimizing drug dosage and assessing therapeutic efficacy. nih.govnih.gov

Scaffold for Chemical Biology Probes

Chemical biology relies on the use of small molecules to study and manipulate biological systems. nih.gov Fluorescent probes and affinity ligands are key tools in this field, enabling the visualization of cellular pathways and the study of protein-ligand interactions. nih.gov

Fluorescent probes are molecules that can emit light upon excitation, allowing for the visualization of their location within cells. rsc.org The this compound scaffold can be chemically modified to incorporate fluorophores. The aminoethyl side chain provides a convenient handle for conjugation to various fluorescent dyes. lumiprobe.com Such probes can be designed to target specific organelles or cellular compartments, enabling researchers to trace cellular pathways and monitor dynamic biological processes in real-time using fluorescence microscopy. nih.gov The design of these probes often focuses on achieving properties like cell permeability and specific localization to avoid non-specific staining. rsc.org

Probe TypeApplicationImaging Modality
Organelle-Targeted ProbesImaging of bioactive species in subcellular structures like mitochondria. rsc.orgFluorescence Microscopy
Bio-Conjugated ProbesLabeling of proteins and nucleic acids for detection and isolation. scbt.comWestern Blotting, ELISA

Understanding the interactions between proteins and small molecules is fundamental to drug discovery. nih.govbiorxiv.org Affinity ligands are molecules designed to bind specifically to a target protein, which can then be used to purify the protein or to study its function. The structure of this compound can be used as a starting point for the synthesis of a library of compounds. These compounds can then be screened for their ability to bind to a protein of interest. The amino and hydroxyl groups offer points for diversification, allowing for the creation of a range of derivatives with varying affinities and specificities for the target protein. springernature.com

Building Block for Structure-Activity Relationship (SAR) Studies in Receptor/Enzyme Research

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. nih.gov By systematically modifying a lead compound and assessing the biological activity of the resulting analogs, researchers can identify the key structural features required for optimal interaction with a biological target. nih.gov

The this compound core provides a rigid scaffold that can be systematically modified. The fluorine atom, hydroxyl group, and aminoethyl side chain can be altered or substituted to explore the chemical space around a pharmacophore. For example, the position of the fluorine atom can be changed, the phenol (B47542) can be converted to an ether, and the length and branching of the aminoethyl chain can be varied. The resulting library of compounds can then be tested in biological assays to determine their activity against a specific receptor or enzyme. The data from these assays are used to build an SAR model, which guides the design of more potent and selective drug candidates.

Compound ModificationPurpose in SAR Study
Alteration of the Aminoethyl Side ChainTo probe the size and nature of the binding pocket.
Modification of the Phenolic HydroxylTo investigate the importance of hydrogen bonding.
Substitution of the Fluorine AtomTo understand the role of electronics and lipophilicity.

Systematic Modification of the Aminoethyl Chain

The aminoethyl side chain is a key feature that can be systematically modified to probe structure-activity relationships (SAR) in biological systems. The primary amine provides a reactive handle for a variety of chemical transformations.

Potential Modifications and Research Implications:

Acylation: Reaction with acyl chlorides or anhydrides would yield amides. This modification neutralizes the positive charge of the protonated amine, altering solubility and hydrogen bonding capabilities. In a research context, a library of amide derivatives could be synthesized to explore the steric and electronic requirements of a biological target.

Alkylation: Mono- or di-alkylation of the amine would produce secondary or tertiary amines, respectively. This alters the basicity and nucleophilicity of the nitrogen atom and can introduce new functional groups.

Modification via Reductive Amination: The primary amine could be used in reductive amination reactions with various aldehydes or ketones to create a diverse set of substituted amine derivatives. This is a powerful strategy for building molecular complexity. mdpi.com

Chain Extension or Truncation: Synthesis of analogs with different linker lengths (e.g., aminomethyl or aminopropyl) would allow researchers to study the optimal distance between the fluorophenolic head and a target interaction point.

These modifications are crucial in drug discovery and molecular probe design, where fine-tuning the properties of a lead compound is essential for improving potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net

Table 1: Hypothetical Data for Aminoethyl Chain Modifications

This table presents illustrative data on how systematic modification of the aminoethyl chain of this compound could influence key physicochemical properties relevant to its function as a research probe. The values are hypothetical and based on general chemical principles.

Modification TypeResulting Functional GroupExpected Change in pKa (Amine)Expected Change in Lipophilicity (LogP)Potential Research Application
N-AcetylationSecondary AmideBecomes non-basicIncreaseProbe for receptor sites sensitive to H-bond acceptors.
N-MethylationSecondary AmineSlight IncreaseSlight IncreaseInvestigating the role of N-H bond donation.
N,N-DimethylationTertiary AmineSlight DecreaseModerate IncreaseProbe for sites where H-bond donation is detrimental.
N-GuanidinylationGuanidinium (B1211019) GroupSignificant IncreaseDecreaseTargeting sites that recognize guanidinium groups (e.g., arginine mimics).

Aromatic Ring Substituent Variations and their Mechanistic Implications

The fluorine atom at the 3-position and the hydroxyl group at the 1-position significantly influence the electronic environment of the aromatic ring. The fluorine atom is a small, highly electronegative substituent that can have profound effects on a molecule's properties. capes.gov.br It can increase metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding affinity to target proteins through favorable electrostatic interactions. nih.govmdpi.com

Variations of these substituents would provide critical mechanistic insights:

Fluorine Position: Synthesizing isomers with fluorine at the 2, 5, or 6-positions would reveal the sensitivity of a system to the specific electronic and steric environment. For example, moving the fluorine ortho to the hydroxyl group (2-position) would significantly alter the acidity of the phenol and its hydrogen bonding characteristics.

Alternative Halogens: Replacing fluorine with chlorine, bromine, or iodine would systematically vary the size and polarizability of the substituent, helping to distinguish between steric and electronic effects in molecular interactions.

Multiple Fluorination: Introducing additional fluorine atoms could further enhance metabolic stability or fine-tune the acidity (pKa) of the phenolic proton. nih.gov

Quantitative structure-activity relationship (QSAR) studies on such a series of analogs could correlate physicochemical properties like bond dissociation enthalpy and ionization potential with observed biological or chemical activity, providing a predictive model for molecular design. researchgate.netnih.gov

Rational Design of Analogs for Mechanistic Elucidation

Rational design of analogs is a cornerstone of mechanistic chemistry and drug discovery. nih.gov Based on the structure of this compound, several classes of analogs could be designed to dissect the function of each component of the molecule.

Examples of Rationally Designed Analogs:

The "Deconstructed" Analog Set: Synthesizing a set of compounds that each lack one of the key functional groups (e.g., 4-(2-aminoethyl)phenol, 3-fluorophenol (B1196323), and 4-ethyl-3-fluorophenol) would allow researchers to quantify the contribution of each group to a specific observed effect.

Photophysical Probes: Analogs could be designed to incorporate fluorophores or photolabile groups, turning the scaffold into a tool for fluorescence imaging or for studying dynamic processes in cells. The intrinsic fluorescence of the phenol moiety might also be tunable through modification.

Radiolabeled Analogs: Replacing the stable ¹⁹F with the positron-emitting isotope ¹⁸F would transform the molecule into a potential PET (Positron Emission Tomography) imaging agent, allowing for non-invasive in vivo studies. capes.gov.br

These rationally designed analogs are essential tools for validating molecular targets and elucidating complex biological or chemical mechanisms. nih.gov

Use in the Synthesis of Complex Organic Molecules for Research

The combination of a nucleophilic amine and a phenol ring makes this compound a valuable building block for the synthesis of more complex molecules, particularly heterocyclic structures and organometallic complexes.

Incorporation into Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov The aminoethylphenol structure is pre-disposed to serve as a precursor for various cyclization reactions.

Potential Heterocyclic Systems:

Benzoxazines: The amine and phenol can react with an aldehyde in a variation of the Mannich reaction to form a 1,3-benzoxazine ring system. mdpi.com The fluorine atom would remain as a substituent on the benzene (B151609) ring, imparting its unique properties to the final heterocyclic product.

Indole (B1671886) Derivatives: The aminoethyl group can be a key component in classic indole syntheses, such as the Bischler-Möhlau or Fischer indole synthesis, by first converting the amine to a suitable precursor.

Multi-ring Systems: The primary amine can be the starting point for building more complex, fused heterocyclic systems. For example, reaction with diketones or their equivalents can lead to the formation of pyrazines or other diazines fused or linked to the fluorophenol ring.

The synthesis of libraries of such heterocycles from this fluorinated building block could be a fruitful avenue for discovering new bioactive molecules. nih.govorganic-chemistry.org

Formation of Metal Complexes for Chemical Catalysis Research

The phenol and amine groups can act as a bidentate ligand, chelated to a metal center through the phenolic oxygen and the amino nitrogen. Such N,O-ligands are important in coordination chemistry and catalysis. nih.gov

Potential Catalytic Applications:

Oxidation Catalysis: Phenolic ligands are known to support metal complexes that catalyze the oxidation of various substrates, including phenols themselves. researchgate.netacs.org A complex of this compound with a metal like copper or iron could be investigated for its ability to catalyze selective oxidation reactions.

Asymmetric Catalysis: If the ligand is modified to be chiral (for example, by introducing a chiral center on the ethyl chain), the resulting metal complexes could be explored as catalysts for asymmetric transformations, a critical technology in modern chemical synthesis.

Polymerization Catalysis: Certain transition metal complexes with N,O-ligands have been shown to be effective catalysts for olefin polymerization. nih.gov

The electronic properties of the complex, and thus its catalytic activity, could be fine-tuned by the electron-withdrawing fluorine atom on the aromatic ring. beilstein-journals.org

Advanced Analytical Methodologies for Research Sample Analysis

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and analysis of individual components from a mixture. The selection of the appropriate chromatographic technique is contingent on the physicochemical properties of the analyte and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile small molecules like 4-(2-Aminoethyl)-3-fluorophenol. A reversed-phase HPLC method is typically suitable for this compound, leveraging its polar functional groups and aromatic character.

Method development would focus on optimizing the separation of the main compound from potential impurities, such as starting materials, byproducts, or degradation products. Key parameters for optimization include the choice of stationary phase, mobile phase composition, and detector wavelength. A C18 column is a common starting point due to its versatility. The mobile phase would likely consist of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to ensure adequate separation of early and late-eluting impurities. UV detection is suitable due to the presence of the phenol (B47542) chromophore.

A typical HPLC method for purity analysis might be established as follows:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is best suited for thermally stable and volatile compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the polar amine and hydroxyl groups into less polar, more volatile moieties.

A common derivatization strategy for such compounds is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, significantly increasing volatility. The resulting TMS-derivatized compound can then be readily analyzed by GC, often with flame ionization detection (FID) or mass spectrometry (MS).

A hypothetical GC method for the analysis of the derivatized compound is outlined below:

ParameterCondition
Derivatization Reagent BSTFA with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Detector FID at 320 °C

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound does not possess a stereocenter, it is an achiral molecule. Therefore, chiral chromatography for the assessment of enantiomeric purity is not applicable to this specific compound. Chiral separation techniques are employed for molecules that can exist as non-superimposable mirror images (enantiomers). Should a chiral center be introduced into the molecule through synthetic modification, for example, by substitution on the ethyl chain, then chiral chromatography would become a critical analytical technique. In such a hypothetical scenario, a polysaccharide-based chiral stationary phase (CSP), such as one coated with a derivative of cellulose (B213188) or amylose, would be a primary choice for method development.

Mass Spectrometry-Based Quantification in Research Matrices

Mass spectrometry (MS) offers exceptional sensitivity and selectivity, making it the gold standard for the quantification of compounds in complex biological matrices, which is often required in preclinical research.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the trace-level quantification of this compound in research samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This transition is unique to the target analyte, minimizing interference from the matrix.

An electrospray ionization (ESI) source in positive mode would likely be effective for this compound, given the presence of the basic amino group. The development of an LC-MS/MS method would involve optimizing both the chromatographic conditions to separate the analyte from matrix components and the mass spectrometer parameters to achieve maximum signal intensity.

A potential LC-MS/MS method could be configured as follows:

ParameterCondition
LC System UPLC with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition To be determined by direct infusion; hypothetically e.g., m/z 156 -> 139
Collision Energy To be optimized
Internal Standard A stable isotope-labeled version of the analyte (e.g., D4-4-(2-Aminoethyl)-3-fluorophenol)

Sample Preparation Strategies for Biological Research Samples (e.g., cell lysates, tissue homogenates)

The successful quantification of this compound from biological matrices is critically dependent on the sample preparation strategy. The goal is to efficiently extract the analyte from the complex matrix, remove interfering substances like proteins and lipids, and concentrate the sample to improve detection limits. The choice of technique depends on the nature of the biological sample and the required level of cleanliness.

Commonly employed sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample (e.g., cell lysate or tissue homogenate) to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. This method is often sufficient for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is based on the polarity and pH of the analyte. For an amine-containing compound, adjusting the pH of the aqueous phase to be basic would facilitate extraction into an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT or LLE. It utilizes a solid sorbent packed into a cartridge to retain the analyte while matrix components are washed away. For this compound, a mixed-mode cation exchange sorbent could be employed, which would retain the protonated amine group. The analyte is then eluted with a specific solvent mixture.

A summary of these strategies is presented below:

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation Protein denaturation and removal by precipitation with an organic solvent.Fast, simple, and inexpensive.Less clean extract, potential for matrix effects.
Liquid-Liquid Extraction Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can concentrate the analyte.More labor-intensive, requires solvent optimization.
Solid-Phase Extraction Selective retention of the analyte on a solid sorbent followed by elution.Provides the cleanest extracts, high recovery and concentration factors.More complex and costly, requires method development.

Electrochemical Detection Methods for Research Applications

The electrochemical properties of phenolic compounds, especially aminophenol derivatives, form the basis for the development of highly sensitive analytical techniques. Although specific electrochemical analysis of this compound is not widely detailed in existing literature, the established principles for analogous compounds such as 4-aminophenol (B1666318) (p-aminophenol, PAP) can be applied. The electrochemical oxidation of aminophenols generally proceeds through the transfer of electrons and protons, resulting in the formation of a quinoneimine species.

Voltammetric methods like cyclic voltammetry (CV) and square wave voltammetry (SWV) are frequently utilized for analyzing these compounds. The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring facilitates electrochemical oxidation at a solid electrode. The addition of a fluorine atom to the ring is anticipated to alter the compound's electrochemical behavior due to fluorine's high electronegativity, which can modify the electron density of the molecule.

Studies on 4-aminophenol have demonstrated that modifying electrode surfaces with nanomaterials like multi-walled carbon nanotubes (MWCNTs) and polymers such as polyaniline (PANI) can substantially improve sensitivity and lower detection limits. For example, a laser-induced carbon electrode modified with an MWCNT-PANI composite has been successfully used to detect 4-aminophenol with a detection limit as low as 0.006 μM. nih.gov The detection mechanism relies on the electrocatalytic oxidation of the aminophenol on the modified electrode's surface. The oxidation peak potential of 4-aminophenol is pH-dependent, shifting to less positive values as the pH increases, which indicates the involvement of protons in the reaction. nih.gov

The general redox reaction for an aminophenol at a modified carbon paste electrode involves the oxidation of the aminophenol to a quinoneimine in a reversible process. The kinetics of this electron transfer are often governed by an adsorption-controlled mechanism. researchgate.net A similar electrochemical profile would be expected for this compound, with the oxidation peak potential and current influenced by the pH of the supporting electrolyte and the nature of the electrode material. The fluorine substituent is likely to cause a shift in the oxidation potential when compared to its non-fluorinated counterpart.

Table 1: Representative Electrochemical Data for Aminophenol Derivatives

Analyte Electrode Technique Supporting Electrolyte Linear Range (µM) Detection Limit (µM)
4-Aminophenol LIC/MWCNT-PANI SWV PBS (pH 6.5) 0.1 - 55 0.006
4-Aminophenol CTAB/CPE CV PBS (pH 7.5) 1000 - 4000 0.1

LIC: Laser-Induced Carbon, MWCNT: Multi-Walled Carbon Nanotube, PANI: Polyaniline, SWV: Square Wave Voltammetry, PBS: Phosphate-Buffered Saline, CTAB: Cetyltrimethylammonium Bromide, CPE: Carbon Paste Electrode, CV: Cyclic Voltammetry, Ag-Pd/rGO: Silver-Palladium Bimetallic Nanoparticles on Reduced Graphene Oxide, GCE: Glassy Carbon Electrode, DPV: Differential Pulse Voltammetry.

Spectrophotometric Assays for Concentration Determination in Research Solutions

Spectrophotometric methods provide a straightforward and readily available means for the quantitative analysis of phenolic compounds in solution. These techniques are generally based on the formation of a colored product through a chemical reaction, with the absorbance of this product being directly proportional to the analyte's concentration. For the determination of this compound, methods developed for other aminophenols and fluorophenols can be suitably adapted.

A prevalent strategy for the spectrophotometric analysis of aminophenols is through a derivatization reaction. For instance, 2-aminophenols can undergo dimerization in the presence of ferric ions under acidic conditions to produce a colored dye, 2-hydroxyisophenoxazin-3-one. nih.gov This assay is sensitive enough to detect 2-aminophenols in the micromolar range and has been proven effective for halogen-substituted 2-aminophenols, where the maximum absorbance wavelength (λmax) and molar extinction coefficient vary based on the specific substituent. nih.gov This indicates that a comparable derivatization approach could be successfully applied to this compound.

Derivative spectrophotometry is another potent technique for analyzing compounds within mixtures that have overlapping spectra. rsc.org Specifically, second-derivative UV spectrophotometry has been effectively employed to quantify acetaminophen (B1664979) in the presence of its primary impurity, 4-aminophenol. nih.gov This method enhances the resolution of spectral features, enabling the accurate quantification of an analyte even amidst interfering substances.

The UV-Vis absorption spectrum of a phenolic compound is affected by the substituents on its aromatic ring and the solvent used. The presence of a fluorine atom on the phenol ring, as seen in 4-fluorophenol (B42351), leads to distinct absorption bands. acs.org The pKa of fluorinated phenols can be ascertained using UV-Vis spectroscopy by observing the change in absorbance at a particular wavelength as a function of pH. rsc.org For this compound, the UV-Vis spectrum is expected to display characteristic absorption bands influenced by the aminoethyl, fluoro, and hydroxyl groups. The λmax would likely exhibit sensitivity to the pH of the solution due to the protonation and deprotonation of the amino and hydroxyl moieties.

Table 2: Representative Spectrophotometric Data for Phenolic Derivatives

Analyte Method Reagent/Conditions λmax (nm) Linear Range
2-Aminophenols Colorimetric Ferric ions (dimerization) Varies with substituent Micromolar
Acetaminophen Second-derivative UV Spectrophotometry - - -
4-Fluorophenol UV-Vis Spectroscopy Aqueous solution ~275-285 -

Future Research Trajectories and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

The pursuit of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. For 4-(2-Aminoethyl)-3-fluorophenol, future research will likely focus on developing novel synthetic pathways that are both sustainable and economically viable. Current methods for producing related compounds, such as 4-amino-3-fluorophenol (B140874), often involve multi-step processes that may utilize harsh reagents or expensive starting materials. google.comresearchgate.net For instance, one patented method involves the catalytic hydrogenation of paranitrophenol followed by additional steps. google.com

Future synthetic strategies could explore:

Greener Catalysts: Investigating the use of earth-abundant metal catalysts or even metal-free catalytic systems to reduce environmental impact.

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, improve safety, and allow for easier scalability.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective and environmentally friendly production methods.

Deeper Mechanistic Insights into its Chemical and Biochemical Transformations

A thorough understanding of a molecule's reactivity is crucial for its application. Future studies will aim to provide deeper mechanistic insights into the chemical and biochemical transformations of this compound. The presence of the fluorine atom, aminoethyl group, and hydroxyl group on the phenyl ring creates a unique electronic and steric environment that influences its reactivity.

Key areas of investigation may include:

Photoredox Catalysis: Exploring the light-driven activation of the molecule could unveil new reaction pathways and synthetic applications. nih.gov

Metabolic Pathways: Understanding how this compound is processed in biological systems is essential for any potential biomedical applications. This involves identifying the metabolic products and the enzymes involved in its transformation. cas.org

Reaction Kinetics and Thermodynamics: Detailed kinetic and thermodynamic studies will provide a quantitative understanding of its reaction mechanisms, allowing for the optimization of reaction conditions and the prediction of product distributions.

Exploration of New Chemical Biology Applications

The structural features of this compound make it an intriguing candidate for various chemical biology applications. Its similarity to endogenous signaling molecules suggests potential roles as a probe or modulator of biological processes.

Future research could focus on:

Fluorescent Probes: The development of fluorescent derivatives of this compound could lead to new tools for imaging and sensing within biological systems. mdpi.comnih.gov The inherent fluorescence of similar compounds can be tuned for specific applications, such as monitoring protein-protein interactions. nih.gov

Biosensors: The molecule could serve as a building block for the creation of novel biosensors for the detection of specific analytes. chemimpex.com

Bioactive Scaffolds: Its structure could be used as a starting point for the synthesis of new libraries of compounds with potential therapeutic activities. The synthesis of derivatives of related aminophenols has shown promise in areas like antimicrobial and antidiabetic research. nih.govresearchgate.net

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules, thereby guiding experimental research. Advanced computational studies on this compound will be instrumental in accelerating its development.

Future computational work may involve:

Predictive Models for Biological Activity: Using machine learning and other predictive modeling techniques, researchers can screen for potential biological targets and predict the compound's activity. cas.orgnih.gov These models rely on large datasets and sophisticated algorithms to correlate molecular structure with biological function. cas.org

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.govjournalirjpac.comresearchgate.net These calculations can provide insights into reaction mechanisms and help in the design of new molecules with desired properties.

Molecular Dynamics Simulations: These simulations can model the behavior of the molecule in different environments, such as in solution or interacting with a biological target, providing a dynamic view of its interactions.

Integration into New Materials Science Research (e.g., supramolecular assemblies, responsive materials)

The unique chemical structure of this compound also presents opportunities in the field of materials science. Its ability to participate in various non-covalent interactions makes it a candidate for the construction of novel materials.

Potential research directions include:

Supramolecular Assemblies: The molecule could be used as a building block for the self-assembly of complex supramolecular structures. nih.govnih.govtue.nl These assemblies can exhibit unique properties and functions, with applications in areas such as drug delivery and catalysis. nih.govmdpi.com

Responsive Materials: Incorporating this compound into polymers or other materials could lead to the development of "smart" materials that respond to external stimuli such as pH, light, or temperature.

Polymer Chemistry: The amino and hydroxyl groups provide reactive handles for the incorporation of this molecule into polymer chains, potentially imparting new properties such as improved thermal stability or chemical resistance. chemimpex.com

Q & A

Q. What are the recommended synthetic routes for 4-(2-Aminoethyl)-3-fluorophenol, and what critical parameters influence yield and purity?

Methodological Answer: Synthesis typically involves fluorination of phenolic precursors or functionalization of pre-fluorinated aromatic systems. Key steps include:

  • Nucleophilic aromatic substitution using fluorinating agents (e.g., KF or Selectfluor®) on nitro- or halo-substituted intermediates.
  • Catalytic hydrogenation of nitro groups to amines under H₂/Pd-C conditions, ensuring pH control to prevent dehalogenation .
  • Purification via recrystallization in ethanol/water mixtures to isolate the amine-fluorophenol hybrid. Critical parameters include reaction temperature (60–80°C for fluorination), solvent polarity, and inert atmosphere to prevent oxidation .

Q. What analytical techniques are essential for characterizing this compound, and how do fluorine atoms impact spectral interpretation?

Methodological Answer:

  • ¹H/¹³C NMR : Fluorine’s electronegativity induces deshielding in adjacent protons (e.g., ortho-fluorine causes upfield shifts of ~0.5 ppm in aromatic protons). ¹⁹F NMR is critical for confirming fluorine position and purity .
  • HPLC-MS : Reversed-phase C18 columns with trifluoroacetic acid (TFA) mobile phases enhance separation of polar amines. Fluorine’s mass defect aids in distinguishing isotopic patterns .
  • X-ray crystallography : Resolves structural ambiguities, particularly fluorine’s steric effects on amine-adjacent conformations .

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluorophenol moiety .
  • Oxidation prevention : Use nitrogen-purged containers; add 0.1% ascorbic acid as a stabilizer for aqueous solutions .
  • Hygroscopicity : Desiccate with silica gel to avoid amine hydrolysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Comparative assays : Use standardized cell lines (e.g., SH-SY5Y for neuroactivity) and control for batch-to-batch purity (>98% by HPLC) .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., deaminated or oxidized species) that may confound activity results .
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-dopamine competition) clarify affinity variations due to fluorophenyl vs. catechol interactions .

Q. What role does this compound play in the design of fluorinated liquid crystal materials?

Methodological Answer:

  • Polar group modulation : The fluorine atom enhances dipole moments, stabilizing smectic phases. The amine enables hydrogen bonding with mesogenic cores (e.g., biphenyls) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows fluorophenol derivatives exhibit nematic phases up to 150°C, with clearing points influenced by alkyl chain length in conjugates .

Q. What computational approaches are used to model the electronic effects of fluorine substitution in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : B3LYP/6-311G(d,p) basis sets predict fluorine’s electron-withdrawing effects on amine pKa (e.g., ΔpKa ≈ 1.2 vs. non-fluorinated analogs) .
  • Molecular Dynamics (MD) : Simulates solvent interactions, revealing fluorine’s role in enhancing aqueous solubility via polar surface area adjustments .
  • QSPR models : Correlate Hammett σ constants of fluorine with bioactivity in neurotransmitter analogs .

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated vs. non-fluorinated analogs of this compound?

Methodological Answer:

  • 2D-NMR (COSY, NOESY) : Assigns overlapping signals caused by fluorine’s anisotropic effects. For example, NOE correlations differentiate between para- and meta-fluorine substitution .
  • Isotopic labeling : Synthesize ¹⁸F or ¹³C-labeled analogs to track positional effects in mass spectrometry and PET imaging studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.